molecular formula C₂₀H₂₆N₂O₅ B1142907 Deschloro Amlodipine CAS No. 88150-52-1

Deschloro Amlodipine

Cat. No. B1142907
CAS RN: 88150-52-1
M. Wt: 374.43
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3-(Formylamino)-4-hydroxybenzaldehyde-related compounds involves etherification and polymerization processes. For example, bis-aldehyde monomers were synthesized through etherification of 4-fluorobenzaldehyde with derivatives of 4-hydroxybenzaldehyde and subsequently polymerized to yield electrically conductive poly(azomethine)s (Hafeez et al., 2019). Additionally, an isotopically labeled variant was synthesized for molecular imaging purposes, highlighting the compound's relevance in biological research (Collins et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-(Formylamino)-4-hydroxybenzaldehyde and its derivatives has been characterized using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. These techniques reveal the compound's planar geometry and the delocalization of charges across the molecule, affecting its physical and chemical properties (Stamboliyska et al., 2003).

Chemical Reactions and Properties

3-(Formylamino)-4-hydroxybenzaldehyde undergoes various chemical reactions, including cleavage, acylation, and condensation, to produce a wide range of products. These reactions are influenced by catalysts, solvents, and reactants, demonstrating the compound's versatility in synthetic chemistry (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of 3-(Formylamino)-4-hydroxybenzaldehyde and its polymers, such as solubility, melting point, and crystallinity, are crucial for their application in materials science. These properties are often studied through spectroscopic methods and thermal analysis, providing insights into the compound's stability and behavior under different conditions (Hafeez et al., 2019).

Chemical Properties Analysis

The chemical properties of 3-(Formylamino)-4-hydroxybenzaldehyde, including its reactivity, stability, and interaction with other molecules, are essential for its use in chemical synthesis and material applications. Studies on its reactivity with alkynes, alkenes, or allenes highlight the compound's utility in organic synthesis and its potential for creating novel materials and chemicals (Kokubo et al., 1999).

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Deschloro Amlodipine, a derivative of Amlodipine, shares its underlying pharmacological effects by inhibiting calcium influx through slow channels in vascular smooth muscle cells, leading to vasodilation in both peripheral and coronary vascular beds. This mechanism underscores its application in cardiovascular disease research, particularly in exploring new therapeutic pathways for angina pectoris and hypertension management. Amlodipine's ability to provide marked vasodilation without causing some of the common adverse effects associated with cardiovascular agents (e.g., changes in serum lipid patterns, cardiac conduction disturbances) makes it a compound of interest for developing improved cardiovascular drugs (Murdoch & Heel, 1991).

Antihypertensive Efficacy

A notable area of research application for Deschloro Amlodipine is in the study of hypertension. Its efficacy in improving blood pressure and patient outcomes positions it as a valuable model for comparing the effectiveness of antihypertensive therapies. Studies have shown that Amlodipine, as an antihypertensive agent, has a significant impact on reducing blood pressure, which could guide the development of new therapeutic strategies incorporating Deschloro Amlodipine for better patient management and outcomes (Fares et al., 2016).

Cardiovascular Event Reduction

Research into Deschloro Amlodipine's applications extends to its potential for cardiovascular event reduction. The efficacy of Amlodipine in large randomized controlled trials for reducing cardiovascular events provides a framework for investigating how Deschloro Amlodipine could be optimized for cardiovascular protection. This includes exploring its unique properties and mechanisms of action that contribute to a reduction in the development of atherosclerosis and its potential role in adjunct therapy for patients with renal impairment, thereby reducing the progression of end-stage renal disease (Khan et al., 2021).

Mechanism of Action

Target of Action

Deschloro Amlodipine, like its parent compound Amlodipine, is a calcium channel blocker . Its primary targets are the L-type calcium channels located on cardiac and smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions into these cells, which is essential for muscle contraction .

Mode of Action

Deschloro Amlodipine interacts with its targets by binding to both dihydropyridine and nondihydropyridine binding sites located on cell membranes . This binding inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells . The inhibition of calcium influx leads to muscle relaxation, specifically causing vasodilation .

Biochemical Pathways

The action of Deschloro Amlodipine primarily affects the calcium signaling pathway. By blocking the L-type calcium channels, it disrupts the normal flow of calcium ions into the cells. This disruption leads to a decrease in intracellular calcium concentration, which in turn inhibits the contraction of cardiac muscle and vascular smooth muscle cells .

Pharmacokinetics

Amlodipine is a long-acting, lipophilic, third-generation dihydropyridine calcium channel blocker . It has a slow rate of elimination, with an elimination half-life of 30-50 hours . This slow elimination rate confers several pharmacokinetic characteristics, including a high bioavailability and a long duration of action .

Result of Action

The primary result of Deschloro Amlodipine’s action is the relaxation of vascular smooth muscle and cardiac muscle cells. This relaxation leads to vasodilation, which results in a reduction in peripheral vascular resistance and ultimately a decrease in blood pressure .

Action Environment

The action of Deschloro Amlodipine, like all drugs, can be influenced by various environmental factors. These can include the pH, polarity, and viscosity of the environment, as well as protein binding . .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Deschloro Amlodipine involves the conversion of Amlodipine to Deschloro Amlodipine through a series of chemical reactions.", "Starting Materials": [ "Amlodipine besylate", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Amlodipine besylate in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Wash the precipitate with water and dry it.", "Step 5: Dissolve the dried precipitate in acetic acid and add hydrogen peroxide.", "Step 6: Heat the mixture to reflux for several hours.", "Step 7: Cool the mixture and filter the precipitate.", "Step 8: Wash the precipitate with water and dry it.", "Step 9: Dissolve the dried precipitate in methanol and add sodium chloride.", "Step 10: Heat the mixture to reflux for several hours.", "Step 11: Cool the mixture and filter the precipitate.", "Step 12: Wash the precipitate with water and dry it to obtain Deschloro Amlodipine." ] }

CAS RN

88150-52-1

Product Name

Deschloro Amlodipine

Molecular Formula

C₂₀H₂₆N₂O₅

Molecular Weight

374.43

synonyms

2-[(2-Aminoethoxy)methyl]-1,4-dihydro-6-methyl-4-phenyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester

Origin of Product

United States

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